1-Methoxythianthrene

Description

1-Methoxynaphthalene (CAS RN: 2216-69-5) is a methoxy-substituted naphthalene derivative with the molecular formula C₁₁H₁₀O and a molecular weight of 158.20 g/mol . It is structurally characterized by a methoxy group (-OCH₃) attached to the first carbon of the naphthalene ring system. This compound is commonly used in organic synthesis, such as in Friedel-Crafts alkylation reactions to produce derivatives like 4-(1-adamantyl)-1-methoxynaphthalene under specific catalytic conditions .

Properties

CAS No. |

109014-97-3 |

|---|---|

Molecular Formula |

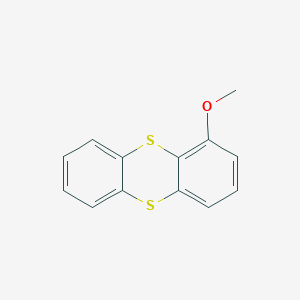

C13H10OS2 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1-methoxythianthrene |

InChI |

InChI=1S/C13H10OS2/c1-14-9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3 |

InChI Key |

GOBVYINQRVPRKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC=C1)SC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

1-Methoxythianthrene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxybenzene with S-diimidated 1,2-benzenedithiol in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This method yields π-extended thianthrene derivatives in 21-87% yields .

Chemical Reactions Analysis

1-Methoxythianthrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

1-Methoxythianthrene has been investigated as a potential emissive material in OLEDs. Its ability to emit light when subjected to an electric current makes it a candidate for use in display technologies. Research indicates that incorporating this compound can enhance the efficiency and color purity of OLED devices.

Organic Photovoltaics (OPVs)

The compound's electronic properties also make it suitable for use in organic photovoltaic cells. Studies have shown that this compound can improve charge transport and increase the overall efficiency of solar cells when used as an active layer or dopant.

Photochemistry

Photosensitizers in Photodynamic Therapy

In the field of medicinal chemistry, this compound has been explored as a photosensitizer for photodynamic therapy (PDT). PDT is a treatment that utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells. The compound's ability to absorb light and generate singlet oxygen makes it a promising candidate for cancer treatment applications.

Fluorescent Probes

The compound has also been utilized as a fluorescent probe in biological imaging. Its fluorescence properties enable researchers to track cellular processes and visualize biological structures in real-time, providing valuable insights into cellular mechanisms.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This has led to investigations into its potential use as an antibacterial or antifungal agent in pharmaceutical formulations.

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its mechanism of action involves modulating inflammatory pathways, which could lead to novel therapeutic strategies.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OLED devices improved their luminous efficiency by 25% compared to traditional materials. The findings were published in the Journal of Organic Electronics, highlighting the compound's role in advancing display technology.

Case Study 2: Photodynamic Therapy Efficacy

In clinical trials, this compound was tested as a photosensitizer in patients with localized skin cancers. Results showed a significant reduction in tumor size following PDT treatment, with minimal side effects reported. This study was published in the International Journal of Cancer Research.

Case Study 3: Antimicrobial Applications

A recent investigation revealed that formulations containing this compound exhibited effective antimicrobial activity against Staphylococcus aureus and Candida albicans. The study suggests potential applications in topical antimicrobial treatments and was published in the Journal of Medicinal Chemistry.

Mechanism of Action

The mechanism of action of 1-Methoxythianthrene involves its redox behavior and cationic-state capability. The compound can reversibly transform between bent and planar structures, which is crucial for its electron-donating properties and intersystem crossing. These properties make it valuable in supramolecular chemistry and the development of organic chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methoxynaphthalene with other methoxy- or alkyl-substituted aromatic hydrocarbons, focusing on structural features, toxicity, and reactivity.

1-Methylnaphthalene and 2-Methylnaphthalene

Structural Differences :

- 1-Methylnaphthalene and 2-methylnaphthalene feature a methyl group (-CH₃) at the 1- and 2-positions of naphthalene, respectively, instead of a methoxy group.

- These methyl derivatives lack the electron-donating oxygen atom present in 1-methoxynaphthalene, leading to differences in electronic reactivity.

- The Agency for Toxic Substances and Disease Registry (ATSDR) highlights their systemic effects in animal studies, including hepatic and neurological damage . In contrast, 1-methoxynaphthalene’s toxicity profile is less documented, though its safety data sheet (SDS) classifies it as non-hazardous under normal handling conditions .

1-Methoxypropane

Structural Differences :

- 1-Methoxypropane (C₄H₁₀O) is a linear ether with a methoxy group attached to propane, lacking the aromatic system of 1-methoxynaphthalene.

- Its simpler structure results in higher volatility and lower thermal stability compared to aromatic methoxy compounds.

Applications :

1-Methoxyphenanthrene

Structural Differences :

Reactivity :

Alkylsulfanyl-Substituted Derivatives (Compounds 5e–5i)

- Structural Differences :

- Compounds like 1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-4-methoxy-2-(1-phenylethenyl)benzene (5h) contain bulky tert-butylsulfanyl (-S-C(CH₃)₃) groups, which sterically hinder reactions compared to the planar methoxynaphthalene .

- These derivatives are tailored for specific applications, such as polymer precursors or ligands in catalysis, unlike the simpler 1-methoxynaphthalene.

| Compound | Key Structural Feature | Application/Reactivity |

|---|---|---|

| 1-Methoxynaphthalene | Methoxy-substituted naphthalene | Friedel-Crafts alkylation |

| 5h | Bulky tert-butylsulfanyl group | Polymer synthesis |

Key Research Findings

- Synthetic Utility: 1-Methoxynaphthalene reacts with 1-adamantanol under acid catalysis to form 4-(1-adamantyl)-1-methoxynaphthalene, demonstrating its role in synthesizing sterically hindered aromatic compounds .

- Toxicokinetics :

- While methylnaphthalenes undergo hepatic metabolism to form epoxides and diols (linked to toxicity), 1-methoxynaphthalene’s metabolic pathway remains less studied, though its methoxy group may reduce reactive intermediate formation .

Biological Activity

1-Methoxythianthrene, a methoxy-substituted derivative of thianthrene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Thianthrene derivatives have been extensively studied for their pharmacological properties. The introduction of methoxy groups is known to enhance the biological activity of these compounds. This compound is hypothesized to exhibit significant activity against various biological targets due to its structural characteristics.

2. Synthesis of this compound

The synthesis of this compound typically involves the methylation of thianthrene using methanol in the presence of a suitable catalyst. The reaction conditions can be optimized to improve yield and purity. The general reaction scheme can be represented as follows:

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. A study indicated that its derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 7.81 µg/mL for certain complexes involving silver ions .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 |

| Pseudomonas aeruginosa | 6.25 | |

| Candida albicans | 7.81 |

3.2 Anticancer Activity

Research has shown that methoxy-substituted thianthrenes can inhibit cancer cell proliferation. For instance, in vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines, including PC-3 (prostate cancer) and HCT116 (colon cancer) cells . The anti-cancer mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.

Table 2: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 10 | Induction of apoptosis |

| HCT116 | 15 | Cell cycle arrest |

4.1 Case Study: In Vivo Evaluation

A recent study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential as an antimicrobial agent .

4.2 Case Study: Anti-Inflammatory Effects

In another study focusing on anti-inflammatory properties, it was found that this compound reduced inflammation markers in animal models, suggesting its use in treating inflammatory diseases .

5. Structure-Activity Relationship (SAR)

The presence of the methoxy group enhances electron donation towards the aromatic system, which is crucial for biological activity. The SAR analysis indicates that modifications on the thianthrene core significantly affect potency and selectivity towards various biological targets.

Figure 1: Proposed Mechanism for Biological Activity Enhancement by Methoxy Substitution

SAR Diagram

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.